molecular formula C20H17N3O3 B4149830 [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE

[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE

Cat. No.: B4149830
M. Wt: 347.4 g/mol
InChI Key: PAXMJVOSFDDVON-UHFFFAOYSA-N
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Description

[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenoxy group attached to an acetonitrile moiety, and a tetrahydropyrimidine ring with acetyl and phenyl substituents. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Acetyl and Phenyl Groups: The acetyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction.

    Formation of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and acetonitrile moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-(5-acetyl-2-oxo-6-methyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile
  • [2-(5-acetyl-2-oxo-6-ethyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile
  • [2-(5-acetyl-2-oxo-6-propyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile

Uniqueness

The uniqueness of [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE lies in its specific structural features, such as the phenyl group attached to the tetrahydropyrimidine ring

Properties

IUPAC Name

2-[2-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-13(24)17-18(14-7-3-2-4-8-14)22-20(25)23-19(17)15-9-5-6-10-16(15)26-12-11-21/h2-10,19H,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXMJVOSFDDVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE
Reactant of Route 2
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE
Reactant of Route 3
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE
Reactant of Route 4
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE
Reactant of Route 5
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE
Reactant of Route 6
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE

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